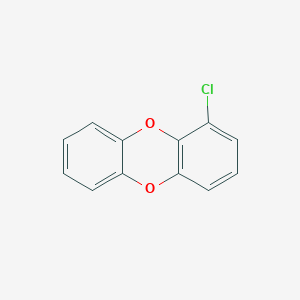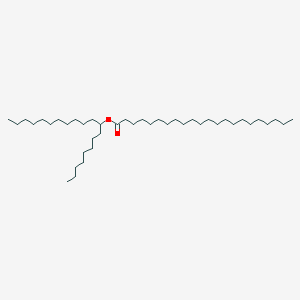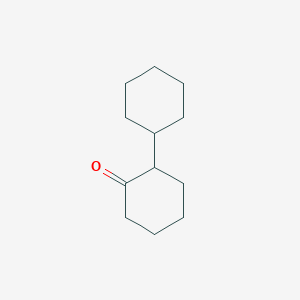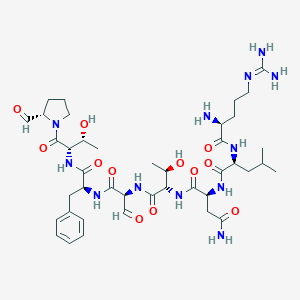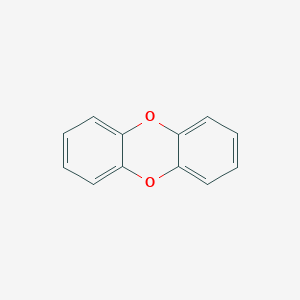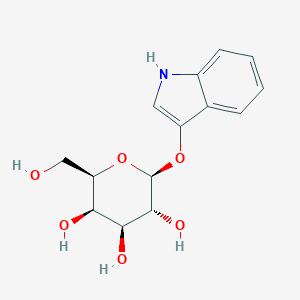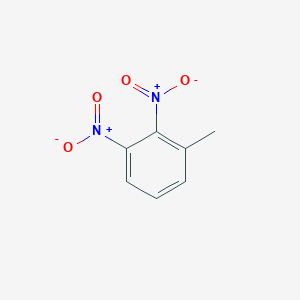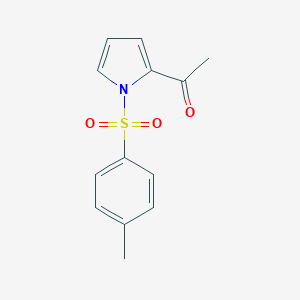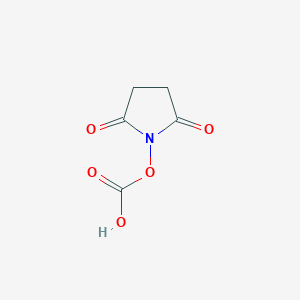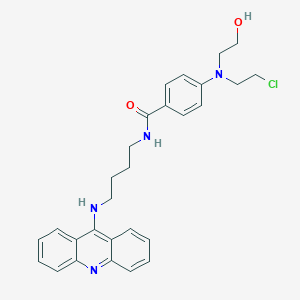
Benzamide, N-(4-(9-acridinylamino)butyl)-4-((2-chloroethyl)(2-hydroxyethyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, N-(4-(9-acridinylamino)butyl)-4-((2-chloroethyl)(2-hydroxyethyl)amino)- is a chemical compound that has been extensively studied in scientific research. It is a member of the class of compounds known as DNA intercalators, which are molecules that can insert themselves between the base pairs of DNA. This property makes benzamide an important tool in the study of DNA structure and function.
作用機序
Benzamide exerts its effects on DNA through intercalation, which involves the insertion of the molecule between the base pairs of DNA. This can cause changes in the structure of the DNA molecule, which can affect its function. Benzamide has also been shown to affect the activity of enzymes involved in DNA replication and repair.
Biochemical and physiological effects:
Benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, as well as to affect the structure of DNA. Benzamide has also been shown to have anti-tumor effects in some studies.
実験室実験の利点と制限
One advantage of benzamide is its ability to intercalate into DNA, which makes it an important tool for the study of DNA structure and function. However, benzamide also has limitations, including its potential toxicity and the need for careful handling in the laboratory.
将来の方向性
There are a number of potential future directions for research involving benzamide. One area of interest is the development of new compounds that can intercalate into DNA with greater specificity and less toxicity. Another area of interest is the use of benzamide and related compounds in the development of new drugs for the treatment of cancer and other diseases. Additionally, benzamide may have potential applications in the study of epigenetics, which involves the study of changes in gene expression that are not caused by changes in the DNA sequence.
合成法
Benzamide is synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 4-(9-acridinylamino)butylamine with 2-chloroethanol to form a hydroxyethyl derivative. This intermediate is then reacted with 2-chloroethylamine to form the final product, benzamide.
科学的研究の応用
Benzamide has been extensively studied for its ability to intercalate into DNA and alter its structure. This property has led to its use in a variety of scientific research applications, including the study of DNA replication, transcription, and repair. Benzamide has also been used to study the interaction of DNA with other molecules, such as proteins and drugs.
特性
CAS番号 |
125500-20-1 |
|---|---|
分子式 |
C28H31ClN4O2 |
分子量 |
491 g/mol |
IUPAC名 |
N-[4-(acridin-9-ylamino)butyl]-4-[2-chloroethyl(2-hydroxyethyl)amino]benzamide |
InChI |
InChI=1S/C28H31ClN4O2/c29-15-18-33(19-20-34)22-13-11-21(12-14-22)28(35)31-17-6-5-16-30-27-23-7-1-3-9-25(23)32-26-10-4-2-8-24(26)27/h1-4,7-14,34H,5-6,15-20H2,(H,30,32)(H,31,35) |
InChIキー |
GIAZTKAHWIEQQE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCNC(=O)C4=CC=C(C=C4)N(CCO)CCCl |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCNC(=O)C4=CC=C(C=C4)N(CCO)CCCl |
その他のCAS番号 |
125500-20-1 |
同義語 |
N-[4-(acridin-9-ylamino)butyl]-4-(2-chloroethyl-(2-hydroxyethyl)amino) benzamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-Amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B167024.png)
